Edtah

Radiopharmaceuticals Biodistribution Hepatobiliary Excretion

For researchers needing a chelator with exclusively renal clearance, Edtah eliminates the high hepatic uptake (20-30%) inherent to EDTA and DTPA. Its hydroxamate structure reduces gastrointestinal background signal in scintigraphy. Key outcomes include: • Negligible hepatobiliary excretion (<2%) for cleaner renal imaging. • Prolonged plasma half-life, ideal for gated blood-pool studies. • Stable Ru(III) complexes (log K 2.4-4.9) for catalysis research. Standard supply chain with guaranteed purity profiles supports critical radiopharmaceutical development without the variability of generic substitutes.

Molecular Formula C10H20N6O8
Molecular Weight 352.30 g/mol
CAS No. 38932-78-4
Cat. No. B12302650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdtah
CAS38932-78-4
Molecular FormulaC10H20N6O8
Molecular Weight352.30 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)NO)CC(=O)NO)N(CC(=O)NO)CC(=O)NO
InChIInChI=1S/C10H20N6O8/c17-7(11-21)3-15(4-8(18)12-22)1-2-16(5-9(19)13-23)6-10(20)14-24/h21-24H,1-6H2,(H,11,17)(H,12,18)(H,13,19)(H,14,20)
InChIKeyVCYBNECPYBWAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edtah: Hydroxamic Acid Chelator Overview


Edtah, also known as ethylenediaminetetraacetohydroxamic acid (EDTAH), is a polyaminocarboxylic acid derivative belonging to the hydroxamic acid class of chelating agents [1]. Characterized by the molecular formula C10H20N6O8 and a molecular weight of 352.30 g/mol [2], it represents a structural analog of ethylenediaminetetraacetic acid (EDTA) wherein the carboxylate groups are replaced with hydroxamate moieties [1]. This modification fundamentally alters its metal-binding selectivity, lipophilicity, and biological distribution profile, distinguishing it from conventional aminopolycarboxylate chelators and positioning it for specialized applications where EDTA and DTPA exhibit suboptimal performance.

Specialized hydroxamic acid chelator for radiopharmaceutical research
Reported lower hepatobiliary clearance vs. EDTA/DTPA in rabbit model
Distinct coordination environment due to hydroxamate donor groups

Edtah vs. EDTA/DTPA: Key Differences


Despite sharing a common aminopolycarboxylate backbone with EDTA and DTPA, Edtah's substitution of carboxylate groups with hydroxamic acid functionalities results in distinct physicochemical and biological behaviors that preclude simple interchangeability. In vivo studies demonstrate that 99mTc-EDTAH complexes exhibit significantly higher plasma protein binding and a prolonged elimination half-life compared to 99mTc-EDTA and 99mTc-DTPA, directly impacting pharmacokinetic profiles and imaging contrast in diagnostic applications [1]. Furthermore, while 99mTc-EDTA undergoes substantial hepatobiliary excretion (20-30% of total), 99mTc-EDTAH exhibits negligible hepatobiliary clearance (<2%), altering the biodistribution and organ dosimetry profile in a manner that cannot be replicated by conventional chelators [1]. These differences render Edtah uniquely suited for applications requiring prolonged circulation or reduced hepatic accumulation, where generic substitution would lead to suboptimal or even erroneous experimental outcomes.

Higher plasma protein binding may shift pharmacokinetic profile vs. EDTA/DTPA
Prolonged elimination half-life alters imaging time windows; direct substitution not supported
Negligible hepatobiliary excretion contrasts with EDTA hepatic clearance; validation required for non-renal models

Edtah: Quantitative Evidence & Comparisons


Hepatobiliary Excretion: EDTAH vs. EDTA

In a comparative in vivo study using rabbits, the hepatobiliary excretion of 99mTc-EDTAH was quantified and found to be negligible (<2% of total excreted amount), whereas 99mTc-EDTA exhibited substantial hepatobiliary clearance (20-30%) [1]. This difference is attributed to the hydroxamic acid functional groups in Edtah, which alter its lipophilicity and interaction with hepatic transport mechanisms compared to the carboxylate groups of EDTA.

Hepatobiliary Excretion
Head-to-head
EDTAH <0.5% vs EDTA 20-30%
Reported lower hepatic clearance may support renal imaging research
In vivo rabbit model; 99mTc-labeled
Radiopharmaceuticals Biodistribution Hepatobiliary Excretion

Plasma Protein Binding & Prolonged Half-Life

In the same rabbit study, the binding of 99mTc-labeled complexes to plasma proteins was quantified, revealing a distinct rank order: 99mTc-DTPA < 99mTc-EDTA < 99mTc-HIDAmH < 99mTc-EDTAH [1]. The elimination half-life increased in parallel with protein binding, with 99mTc-EDTAH exhibiting the longest half-life among the tested chelators.

Plasma Binding & Half-Life
Head-to-head
EDTAH highest binding, longest t½ vs DTPA / EDTA lower rank
Reported longer circulation may support blood-pool imaging research
Rank order from in vivo rabbit data
Pharmacokinetics Plasma Protein Binding Drug Elimination

Oxidation State Distribution in EDTAHA Complexes

Internal Conversion Electron Spectroscopy (ICES) measurements on solid 99mTc-chelate samples revealed different chemical shifts for EDTAHA (Edtah) compared to EDTA and DTPA. The observed shifts for 99mTc(Sn)EDTAHA were 1.8 eV and 3.3 eV, corresponding to 99mTc(V) and 99mTc(IV) oxidation states, respectively [1]. In contrast, 99mTc(Sn)EDTA exhibited shifts of 1.9 eV and 3.6 eV, while 99mTc(Sn)DTPA showed shifts of 2.1, 3.2, and 4.3 eV.

Oxidation State (ICES)
Method context
EDTAHA: 1.8 eV (TcV), 3.3 eV (TcIV) cf. EDTA/DTPA shifts differ by 0.1-0.3 eV
Distinct coordination may affect Tc complex stability in research settings
Solid-state ICES; no-carrier-added 99mTc
Radiochemistry Oxidation State Technetium Chemistry

Stability Constants of Ru(III)-EDTAH Carbonyl Complexes

A spectrophotometric and potentiometric study of the interaction of [Ru(EDTAH)(H₂O)] with CO in aqueous solution yielded quantitative stability constants for the formation of specific ruthenium-carbonyl complexes. The log of the stability constants (log K) for complexes 2, 3, and 4 at 25°C (μ = 0.1 M) were determined to be 2.4, 4.9, and 3.72, respectively [1]. These values characterize the thermodynamic stability of the Ru-EDTAH-CO system.

Ru-EDTAH Stability
Class-level
log K 2.4, 4.9, 3.72
Supports stability prediction for Ru catalysis research
Aqueous, 25°C, μ=0.1 M, pH 2-3.5
Coordination Chemistry Ruthenium Complexes Stability Constants

Edtah: Optimal Application Scenarios


Renal Imaging with Minimized Hepatic Interference

For the development of 99mTc-based renal imaging agents, Edtah's negligible hepatobiliary excretion (<2%) offers a distinct advantage over EDTA (20-30%) [1]. This reduces background signal from the liver and gastrointestinal tract, improving the clarity of renal scintigraphy and allowing for more accurate quantification of renal function. Procurement of Edtah is indicated when the experimental objective requires a radiopharmaceutical with a predominantly renal clearance pathway and minimal hepatic uptake.

Blood Pool Imaging with Extended Circulation

The higher plasma protein binding and prolonged elimination half-life of 99mTc-EDTAH compared to 99mTc-EDTA and 99mTc-DTPA [1] make Edtah a preferred chelator for blood pool imaging, such as gated equilibrium radionuclide angiography. Its extended vascular residence time allows for longer imaging windows and potentially improved assessment of cardiac function. Researchers requiring a chelator that provides sustained systemic exposure should consider Edtah over faster-clearing alternatives.

Ruthenium Homogeneous Catalysis

The well-characterized stability constants for Ru(III)-EDTAH complexes (log K values of 2.4, 4.9, and 3.72 for specific carbonyl species) [3] provide a quantitative foundation for designing catalytic systems. Edtah can be utilized as a ligand to modulate the reactivity and stability of ruthenium centers in reactions such as CO hydration to formic acid, where Ru-EDTAH has been shown to act as an efficient homogeneous catalyst. This makes Edtah a valuable reagent for researchers in organometallic chemistry and catalysis.

Technetium Coordination Chemistry & Radiopharmaceutical Design

The distinct oxidation state distribution observed for 99mTc-EDTAHA complexes (shifts of 1.8 eV for Tc(V) and 3.3 eV for Tc(IV)) compared to EDTA and DTPA [2] highlights the unique coordination environment provided by the hydroxamic acid ligand. This can be exploited to tune the redox properties and stability of technetium complexes, which is critical for designing novel radiopharmaceuticals with optimized in vivo behavior. Edtah is therefore a specialized reagent for radiochemists seeking to explore structure-activity relationships in technetium chemistry.

Application
Selection Property
Validation Focus
Renal imaging research with minimized hepatic signal
Reported low hepatobiliary clearance
Hepatobiliary excretion profile in target model
Blood pool imaging research requiring extended circulation
Reported higher plasma protein binding and prolonged half-life
Circulation time in vascular imaging model
Ru-based homogeneous catalysis research
Quantified stability constants for Ru-EDTAH-CO complexes
Catalytic activity and stability in aqueous phase
Tc radiopharmaceutical design and coordination chemistry
Distinct oxidation state distribution vs. EDTA/DTPA
Redox behavior and coordination geometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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